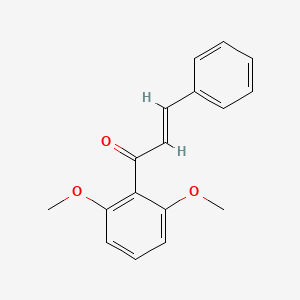

2',6'-Dimethoxychalcone

Description

2',6'-Dimethoxychalcone (C₁₇H₁₆O₄, molecular weight: 284.3 g/mol) is a chalcone derivative characterized by methoxy (-OCH₃) groups at the 2' and 6' positions of the aromatic ring (Figure 1). Chalcones, as α,β-unsaturated ketones, serve as precursors for flavonoids and exhibit diverse bioactivities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.

Properties

CAS No. |

5452-98-2 |

|---|---|

Molecular Formula |

C17H16O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

(E)-1-(2,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C17H16O3/c1-19-15-9-6-10-16(20-2)17(15)14(18)12-11-13-7-4-3-5-8-13/h3-12H,1-2H3/b12-11+ |

InChI Key |

GMODFQAQVHNPNU-VAWYXSNFSA-N |

SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=CC=C2 |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)C(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Structural Variations and Bioactivity

Table 1: Key Chalcone Derivatives and Their Substitution Patterns

Anticancer and Antiproliferative Effects

- This compound: Exhibits dual inhibition of human monoamine oxidase-A (hMAO-A, IC₅₀: 0.39 μM) and hMAO-B (IC₅₀: 3.28 μM), with a selectivity index of 113.1 for hMAO-B.

- 4',6'-DMC: Demonstrates potent antiproliferative activity against canine lymphoma cells (CLBL-1) but shows cytotoxicity to normal cells at higher concentrations. It induces apoptosis via caspase-3/8 activation and phosphatidylserine externalization .

- Flavokawain B: Triggers apoptosis in cancer cells through mitochondrial pathways and is less toxic to normal cells compared to synthetic dimethoxy derivatives .

Anti-Melanogenic and Anti-Inflammatory Effects

- 4',6'-DMC: Reduces melanin synthesis by downregulating MITF, TRP-1, and TRP-2 in B16F10 cells. It suppresses LPS-induced inflammation in RAW 264.7 macrophages by inhibiting NF-κB, COX-2, and iNOS pathways .

- This compound: Limited direct data on anti-inflammatory effects, but structural analogs like Ch35 (2'-OH-4',6'-OCH₃) inhibit NO production (IC₅₀: 7.1–9.6 μM) in LPS-treated macrophages .

Enzyme Inhibition

Structure-Activity Relationships (SAR)

Methoxy vs. Hydroxy Groups :

- Methoxy groups enhance metabolic stability and bioavailability compared to hydroxylated analogs .

- Hydroxyl groups (e.g., 2',3'-diOH in DPP-IV inhibitors) improve hydrogen bonding with enzyme active sites but may reduce membrane permeability .

Substitution Position: 4',6'-Dimethoxy derivatives (e.g., 4',6'-DMC) show superior anti-melanogenic activity due to optimal steric and electronic interactions with melanogenesis pathways . 2',6'-Dimethoxy configuration favors MAO-B selectivity, likely due to enhanced hydrophobic interactions with the enzyme’s substrate cavity .

Dual-Targeting Potential: Compounds with 2'-OH and dimethoxy groups (e.g., 4',6'-DMC) often exhibit multitarget effects (e.g., anti-inflammatory + antiproliferative), whereas fully methoxylated analogs may lack specificity .

Toxicity and Therapeutic Index

- 4',6'-DMC: Non-cytotoxic at anti-melanogenic doses (≤10 μM) but toxic to normal cells at higher concentrations (>25 μM) .

- This compound : High selectivity for hMAO-B reduces off-target effects, making it a safer candidate for neurological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.